2-ethoxy-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S2/c1-2-27-18-12-11-16-7-3-4-8-17(16)21(18)22(25)24-15-23(26,19-9-5-13-28-19)20-10-6-14-29-20/h3-14,26H,2,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUMYBOBYABYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing thiophene moieties have been reported to exhibit a broad range of biological activities. They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological properties.
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biological Activity
2-ethoxy-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]naphthalene-1-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a naphthalene core and thiophene substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular formula for this compound is C23H21NO3S2, with a molecular weight of approximately 423.55 g/mol. The structure features:
- A naphthalene core , which is known for its electronic properties.
- An ethoxy group that may influence solubility and biological interactions.
- A bis(thiophen-2-yl)ethyl moiety , which is linked to various biological activities.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical in bacterial and cancer cell proliferation .
- Antimicrobial Properties : Thiophene derivatives have been shown to exhibit significant antimicrobial activity against various pathogens. For instance, studies indicate that related compounds have minimum inhibitory concentrations (MICs) indicating strong bactericidal effects against strains like Staphylococcus aureus and Escherichia coli .
- Biofilm Disruption : Compounds with similar structures have been reported to reduce biofilm formation, enhancing their efficacy against persistent bacterial infections .
Research Findings
Recent studies have explored the biological activity of thiophene derivatives, including this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Evaluation : In vitro studies demonstrated that derivatives similar to this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against resistant strains, highlighting their potential as therapeutic agents .
- Mechanistic Studies : Molecular docking studies indicated that these compounds bind effectively to bacterial targets, disrupting essential processes such as replication and metabolism .
- Safety Profile : Hemolytic assays revealed low toxicity levels for these derivatives, making them promising candidates for further development .
Comparison with Similar Compounds
Naphthalene Carboxamides with Aryl Substituents
Compounds such as 2-hydroxy-N-(methoxyphenyl)naphthalene-1-carboxamide derivatives (e.g., 2a , 2b , 2c ) share the naphthalene carboxamide core but differ in substituents:
- Target Compound : Ethoxy group at the 2-position of naphthalene.
- Analogs : Methoxy or hydroxy groups at the 2-position and substituted phenyl rings (e.g., 2-, 3-, or 4-methoxyphenyl).
Key Differences:
Electronic Effects : Ethoxy is a weaker electron-donating group than methoxy, which may alter binding interactions in biological targets.
Biological Activity : Methoxyphenyl analogs (e.g., 2a–2c ) show antimycobacterial activity, suggesting that substitution patterns on the phenyl ring influence efficacy .
Table 1: Comparison with Aryl-Substituted Naphthalene Carboxamides
Thiophene-Containing Analogs
The target compound’s bis(thiophen-2-yl)ethyl group distinguishes it from other thiophene-bearing carboxamides. Examples include:
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol : A simpler structure with a single thiophene and methylamino group.
- e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine : Contains a thiophen-3-yl group linked via a propan-1-amine chain.
Key Differences:
Thiophene Position : The target’s bis(thiophen-2-yl) groups may enable stronger π-π stacking or hydrophobic interactions compared to single thiophene derivatives.
Linker Flexibility : The hydroxyethyl linker in the target compound could confer conformational flexibility, whereas rigid linkers (e.g., propan-1-amine) may restrict binding modes .
Table 2: Thiophene-Containing Analogs
Long Alkyl Chain Derivatives
1-Hydroxy-N-(2-tetradecyloxyphenyl)naphthalene-2-carboxamide features a tetradecyloxy (C14) chain, contrasting with the target’s ethoxy group.
Key Differences:
Lipophilicity vs. Solubility : The tetradecyloxy group drastically increases hydrophobicity, which may limit aqueous solubility but improve lipid bilayer penetration.
Biological Half-Life : Long alkyl chains can prolong half-life due to increased protein binding, whereas ethoxy groups offer a balance between solubility and permeability .
Complex Heterocyclic Analogs: Afoxolaner
Afoxolaner (4-[5-(3-chloro-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide) shares a naphthalene carboxamide core but incorporates trifluoromethyl and oxazole groups.
Key Differences:
Target Specificity : Afoxolaner is a veterinary insecticide targeting GABA receptors, while the target compound’s bis-thiophene motif may favor interactions with bacterial or fungal enzymes .
Q & A
Basic: What synthetic methodologies are commonly used to synthesize this compound?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical procedure involves:
Reacting naphthalene-1-carboxylic acid derivatives (e.g., acyl chlorides) with amino alcohol precursors.
Using aprotic solvents (DMF, acetonitrile) with bases (K₂CO₃) to facilitate coupling .
Refluxing with thiophene-containing precursors to introduce bis(thiophen-2-yl) groups .
Key steps :
- Acylation : React 2-ethoxy-naphthalene-1-carbonyl chloride with 2-hydroxy-2,2-bis(thiophen-2-yl)ethylamine.
- Purification : Column chromatography or recrystallization .
Advanced: How can reaction conditions be optimized for higher yields?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity .
- Catalyst use : K₂CO₃ or Et₃N to deprotonate intermediates .
- Temperature control : Reflux (45–80°C) improves reaction kinetics .
- Stepwise synthesis : Isolate intermediates to reduce side reactions (e.g., thiophene oxidation) .
Example : Multi-stage synthesis with Mg in diethyl ether for Grignard reagent formation, followed by coupling .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- NMR : ¹H/¹³C NMR to verify ethoxy, thiophene, and carboxamide groups .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H/O-H) .
- Mass spectrometry : High-resolution MS for molecular ion validation .
- X-ray crystallography : Resolve dihedral angles between naphthalene and thiophene rings .
Advanced: How to address discrepancies in crystallographic data?
Answer:
- High-resolution data : Use synchrotron sources for accurate bond-length measurements .
- Software refinement : Programs like SHELXL for thermal parameter adjustment .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- Cell lines : HepG2 (hepatic), HEK293 (renal), or primary human fibroblasts .
- Endpoints : Cytotoxicity (MTT assay), oxidative stress markers (ROS), and apoptosis (Annexin V) .
- Dose range : 1–100 µM, 24–72 hr exposure .
Advanced: How to design a tiered in vivo toxicological study?
Answer:
Study design (based on ATSDR guidelines ):
| Parameter | Details |
|---|---|
| Species | Rodents (rats/mice) and non-rodents (zebrafish) |
| Exposure routes | Oral, inhalation, dermal (OECD 402/403) |
| Duration | Acute (14 days), sub-chronic (90 days) |
| Endpoints | Hematological, hepatic (ALT/AST), renal (BUN/creatinine), histopathology |
Data analysis : Use risk-of-bias tools (Table C-6/C-7) to assess study reliability .
Basic: How to evaluate the compound’s environmental persistence?
Answer:
- Biodegradation assays : OECD 301B (ready biodegradability) .
- Partitioning : LogP calculations (e.g., EPI Suite) to estimate soil/water distribution .
- Photodegradation : UV-Vis spectroscopy under simulated sunlight .
Advanced: What analytical methods quantify degradation products?
Answer:
- LC-MS/MS : Identify hydroxylated or oxidized derivatives .
- GC-MS : Volatile metabolites (e.g., thiophene sulfoxides) .
- SPME : Solid-phase microextraction for trace analysis in water/sediment .
Basic: What assays assess antibacterial activity?
Answer:
- Broth microdilution : Determine MIC against E. coli and S. aureus .
- Disk diffusion : Zone of inhibition measurements .
- Time-kill assays : Evaluate bactericidal kinetics .
Advanced: How to study structure-activity relationships (SAR) for anticancer potential?
Answer:
- Modify substituents : Vary ethoxy, thiophene, or carboxamide groups .
- In vitro models : MCF-7 (breast cancer), A549 (lung cancer) cell lines .
- Mechanistic studies : Flow cytometry (cell cycle arrest), Western blot (apoptotic markers) .
Basic: How to validate purity for pharmacological studies?
Answer:
- HPLC : ≥95% purity with C18 columns (acetonitrile/water gradient) .
- Elemental analysis : Match theoretical/practical C, H, N, S content .
Advanced: What computational tools predict binding affinity?
Answer:
- Molecular docking : AutoDock Vina with protein targets (e.g., EGFR, tubulin) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes .
- QSAR models : CoMFA/CoMSIA to correlate structural features with activity .
Basic: How to mitigate thiophene oxidation during synthesis?
Answer:
- Inert atmosphere : Use N₂/Ar to prevent radical formation .
- Antioxidants : Add BHT (butylated hydroxytoluene) .
- Low-temperature storage : –20°C for intermediates .
Advanced: How to resolve conflicting toxicity data across studies?
Answer:
- Meta-analysis : Pool data using PRISMA guidelines, stratify by species/route .
- Weight-of-evidence : Apply ATSDR’s confidence rating system (Table C-6/C-7) .
- Dose-response modeling : Benchmark dose (BMD) software for threshold estimation .
Basic: What are key storage conditions for the compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
